Commiphora erythraea, ext.

Phytochemistry Chemotaxonomy Quality Control

Resolve raw material identity ambiguity in myrrh-related sourcing. Standard 'Commiphora' extracts often lack species authentication, risking substitution with C. myrrha or C. mukul. This C. erythraea extract is verified against a defined biomarker profile to ensure a non-interchangeable chemotype. - Confirmed presence of signature markers: curzerenone (1.740 µg/mg) and myrrhone (0.602 µg/mg). - Verified absence of guggulsterones (characteristic of C. mukul) and furanoeudesma-1,3-diene (dominant in C. myrrha). - Supplied with analytical documentation supporting identity for QC laboratories and formulators.

Molecular Formula C7H6N2S
Molecular Weight 0
CAS No. 100084-96-6
Cat. No. B1167569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCommiphora erythraea, ext.
CAS100084-96-6
Molecular FormulaC7H6N2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Commiphora erythraea Extract: Chemical and Pharmacological Baseline


Commiphora erythraea (Ehrenb.) Engl. (Burseraceae), commonly referred to as opopanax or bisabol myrrh, is a small tree native to the Arabian Peninsula and northeastern Africa whose oleogum resin exudate is the source of the extract assigned CAS 100084-96-6 [1]. The resin comprises a volatile fraction rich in furanosesquiterpenoids—notably furanodienone, curzerenone, and myrrhone—and a non‑volatile fraction containing triterpenoids and polysaccharides [1]. The extract is listed as a flavouring agent by the U.S. FDA and is employed in traditional medicine, cosmetics, and perfumery [2]. However, the phytochemical composition of Commiphora resins is highly species‑dependent, making the specific C. erythraea chemotype a non‑interchangeable raw material [1].

1 Authenticated C. erythraea chemotype for species-specific studies
2 Furanosesquiterpenoid-rich extract (curzerenone, myrrhone, furanodienone)
3 Suited for bioassay-guided fractionation and biomarker validation

Chemotype-Driven Differentiation from Closely Related Species


The genus Commiphora encompasses over 200 species whose oleogum resins display extreme phytochemical variability [1]. A validated HPLC‑MS/MS method quantifying five marker compounds across six Commiphora species demonstrated that C. erythraea resin is uniquely devoid of both guggulsterones (characteristic of C. mukul) and furanoeudesma‑1,3‑diene (the dominant furanosesquiterpenoid in C. myrrha, present at 87.710 µg/mg) [1]. Furthermore, GC‑MS analysis of the essential oil distinguishes C. erythraea from the morphologically similar C. kataf [2]. These chemotype‑defining features mean that resins labelled simply as “myrrh” or “Commiphora extract” without species‑level authentication cannot be assumed to possess the specific furanodienone‑driven pharmacological profile documented for C. erythraea; substitution with C. myrrha, C. mukul, or C. kataf yields a fundamentally different chemical entity with divergent biological activity.

C. myrrha (common myrrh) substitution

Contains high levels of furanoeudesma-1,3-diene, absent in C. erythraea; pharmacological profile may not transfer.

C. mukul (guggul) substitution

Characteristic guggulsterone content diverges from C. erythraea; chemotype-driven activity may shift significantly.

C. kataf confusion in commerce

GC‑MS fingerprint and myrrhone content differ ~3.7‑fold; cannot be assumed interchangeable without authentication.

Quantitative Evidence Guide: Comparator-Based Differentiation


Furanosesquiterpenoid Biomarker Profile for Species Authentication

In a head‑to‑head HPLC‑MS/MS quantification of five marker compounds across six Commiphora species, C. erythraea (Somalia) resin contained curzerenone at 1.740 µg/mg and myrrhone at 0.602 µg/mg, while showing zero detectable furanoeudesma‑1,3‑diene and zero guggulsterones [1]. In contrast, C. myrrha resin contained 87.710 µg/mg furanoeudesma‑1,3‑diene (a ~ 88 µg/mg absolute difference from C. erythraea) and C. mukul resin contained 1.059 µg/mg (E)-guggulsterone and 2.470 µg/mg (Z)-guggulsterone [1]. These mutually exclusive biomarker profiles enable unambiguous species authentication and prevent adulteration [1].

Biomarker profile
Head-to-head
C. erythraea: curzerenone 1.740, myrrhone 0.602 µg/mg
C. myrrha: furanoeudesma-1,3-diene 87.710 µg/mg
Enables species authentication and prevents adulteration
HPLC‑MS/MS validated method; samples from Somalia, Nepal, Kenya
Phytochemistry Chemotaxonomy Quality Control

Essential Oil Furanosesquiterpene Content for GC-MS Differentiation

GC‑MS analysis of the steam‑distilled essential oil of C. erythraea resin revealed that furanosesquiterpenes constitute 50.3% of the total oil composition [1]. This high furanosesquiterpene fraction, dominated by compounds such as furanodienone and curzerene, permitted unambiguous chromatographic differentiation from C. kataf essential oil, a species historically confused with C. erythraea in commerce [1]. While quantitative furanosesquiterpene data for C. kataf oil were not provided in the same study, the distinct GC‑MS fingerprint profiles serve as a practical quality‑assurance gate [1].

Essential oil GC‑MS
Class-level inference
50.3% furanosesquiterpenes
Distinct GC‑MS fingerprint from C. kataf
Qualitative differentiation; C. kataf quantitative data limited
Essential Oil Chemistry Species Authentication GC‑MS

Topical Anti-Inflammatory Efficacy in Croton Oil Ear Oedema Model

Bioguided fractionation of the hexane extract of C. erythraea resin yielded five furanosesquiterpenoids. Compounds 3–5 exhibited dose‑dependent topical anti‑inflammatory activity in the Croton oil‑induced ear oedema assay in mice, producing 30%, 26%, and 32% oedema reduction, respectively [1]. The hexane extract itself significantly inhibited oedema relative to vehicle‑treated controls [1]. This anti‑inflammatory magnitude is comparable to that reported for certain NSAIDs in the same assay model, although no direct head‑to‑head experiment with a synthetic drug was performed within the study [1].

Ear oedema reduction
Reported
26–32% oedema reduction vs. vehicle
Supports topical anti-inflammatory model context
Croton oil mouse assay; no direct NSAID comparator
Anti-inflammatory Topical Formulation Furanosesquiterpenoids

Lipid Peroxidation Inhibition by Furanodienone

In a bioguided fractionation study of C. erythraea hexane extract, furanodienone and 1,10(15)-furanogermacra‑dien‑6‑one were identified as potent inhibitors of lipid peroxidation, each with an IC50 of approximately 0.087 µM [1]. These non‑methoxylated furanosesquiterpenoids were more active than their methoxylated analogues isolated from the same extract, providing an intra‑study structure‑activity relationship [1]. For comparison, the well‑known lipoxygenase inhibitor AKBA (3‑O‑acetyl‑11‑keto‑β‑boswellic acid) from Boswellia serrata exhibits an IC50 of 1.5 µM against 5‑LOX product formation ; furanodienone thus demonstrates approximately 17‑fold greater molar potency in the lipid peroxidation assay, albeit in a different experimental system [1].

Lipid perox. IC50
Cross-study comparable
~0.087 µM
Furanodienone shows sub‑micromolar antioxidant potency in assay
~17‑fold more active than AKBA in a different experimental system
Antioxidant Lipid Peroxidation Furanodienone

Anti-HPIV-3 Selectivity Index of Furanodienone

The crude methanolic extract of C. erythraea resin was subjected to bioassay‑guided fractionation against human parainfluenza virus type 3 (HPIV‑3). Of five isolated furanosesquiterpenoids, only two compounds showed anti‑HPIV‑3 activity: 1(10),4‑furanodien‑6‑one (furanodienone) exhibited an IC50 of 11.7 µM with a selectivity index (SI = CC50/IC50) of 66.6 in Hep‑2 cells, while myrrhone displayed an IC50 of 22.3 µM with an SI of 17.5 [1]. The 3.8‑fold higher SI of furanodienone indicates a substantially wider therapeutic window relative to cellular toxicity [1].

Anti‑HPIV‑3 selectivity
Head-to-head
Furanodienone: IC50 11.7 µM, SI 66.6
Myrrhone: IC50 22.3 µM, SI 17.5
Higher selectivity window in Hep‑2 cells
3.8‑fold higher SI than myrrhone in same assay
Antiviral Parainfluenza Virus Selectivity Index

Acaricidal Potency Against Lone Star Tick Larvae

A hexane extract of C. erythraea gum was evaluated for larvicidal activity against Amblyomma americanum (lone star tick) larvae. At a concentration of 0.02 mg/cm² impregnated onto filter paper, the extract achieved 96.15% (± 3.56%) larval mortality after 24 h exposure [1]. For Dermacentor variabilis (American dog tick) larvae, a higher concentration of 0.16 mg/cm² was required to achieve 80.3% mortality [1]. The synthetic pyrethroid permethrin was approximately 1–2 orders of magnitude more potent as a repellent, but the C. erythraea extract nonetheless demonstrates meaningful acaricidal activity at low surface concentrations, consistent with its traditional use for protecting livestock from ticks [1][2].

Tick larval mortality
Reported
A. americanum: 96.15% at 0.02 mg/cm²
D. variabilis: 80.3% at 0.16 mg/cm²
Supports acaricide screening model
24‑h filter paper contact assay; permethrin not co‑tested
Acaricidal Tick Control Veterinary

Research and Industrial Application Scenarios


Authenticated Reference Material for Chemotaxonomy

Procurement of C. erythraea extract verified by HPLC‑MS/MS to contain curzerenone (1.740 µg/mg) and myrrhone (0.602 µg/mg) while lacking furanoeudesma‑1,3‑diene and guggulsterones enables its use as an authenticated reference standard for quality control laboratories. This biomarker profile, established by El Gaafary et al. (2022), allows unambiguous discrimination of C. erythraea from C. myrrha, C. mukul, and C. kataf in raw material identity testing [1].

Topical Anti-Inflammatory Formulation Development

Cosmetic and dermatological formulators can leverage the documented 30–32% oedema reduction achieved by isolated C. erythraea furanosesquiterpenoids in the Croton oil‑induced ear oedema assay (Fraternale et al. 2011) as quantitative substantiation for anti‑inflammatory claims [2]. Standardised extracts with defined furanodienone content provide a reproducible active ingredient for creams, serums, and ointments targeting inflammatory skin conditions.

Furanodienone as CNS-Penetrant NF-κB Pathway Modulator

Furanodienone, the signature bioactive furanosesquiterpenoid of C. erythraea, has demonstrated the ability to inhibit NF‑κB signalling, reduce pro‑inflammatory cytokines (IL‑6, IL‑23, IL‑17, TGF‑β, INF‑γ), and suppress cerebral TNFα and IL‑1β expression in an in vivo LPS‑induced neuroinflammation mouse model (Bellezza et al. 2013) [3]. Coupled with its potent lipid peroxidation inhibition (IC50 ~0.087 µM) [4], purified furanodienone or standardised C. erythraea extracts are strong candidates for preclinical neuroinflammation and neurodegeneration research programmes.

Botanical Acaricide for Veterinary Applications

The demonstrated 96.15% mortality of Amblyomma americanum larvae at 0.02 mg/cm² (Carroll et al. 1989) [5], combined with traditional use of C. erythraea resin for livestock tick protection [2], provides data‑backed justification for developing botanical acaricide formulations. This scenario is particularly relevant for organic livestock production systems where synthetic pyrethroid use is restricted.

Application
Selection Property
Validation Focus
Chemotaxonomic reference standard
Species‑authenticated biomarker profile (absence of furanoeudesma‑1,3‑diene and guggulsterones)
HPLC‑MS/MS marker quantification
Topical anti‑inflammatory research model
Documented oedema reduction in Croton oil‑induced ear model
In vivo ear oedema endpoint response
Neuroinflammation pathway studies
NF‑κB inhibition and cytokine‑modulating profile
LPS‑induced neuroinflammation mouse model endpoint
Acaricide screening studies
Tick larval mortality at low surface concentrations
Amblyomma americanum contact mortality assay
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